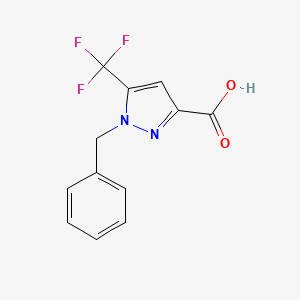
6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is a chemical compound with the molecular formula C18H15Cl3N2O2S . It has an average mass of 429.748 Da and a mono-isotopic mass of 427.991974 Da . This compound is used in scientific experiments for its potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H15Cl3N2O2S . The presence of multiple chlorine atoms and a sulfur atom suggests that this compound may have interesting electronic properties. Detailed structural analysis would require more specific information such as X-ray crystallography or NMR data.Physical And Chemical Properties Analysis
The molecular weight of this compound is 415.7 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has shown that quinazolinone derivatives, including compounds similar to 6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, can be synthesized through various chemical reactions, involving intramolecular cyclization and reactions with nucleophilic and non-nucleophilic bases. These processes are critical for creating complex molecules with potential pharmacological activities (Grytsak et al., 2021).
Potential Biological Activities
- Quinazolinone derivatives have been studied for their various biological activities, such as anti-inflammatory properties. For instance, the analogue-based design and synthesis of 2,3-diaryl quinazolinones showed promising anti-inflammatory activity, which can serve as a template for designing new gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011).
- Additionally, the analgesic activity of certain 4(3H)-quinazolinone derivatives has been confirmed, highlighting the compound's relevance in pain management research (Osarodion, 2023).
Applications in Material Science
- Quinazolinone derivatives have also been explored for their potential applications beyond the pharmaceutical industry. For instance, certain quinazolinone-based compounds have been evaluated as corrosion inhibitors for mild steel in acidic media, suggesting their utility in protecting metals from corrosion. This indicates the versatility of quinazolinone derivatives in various fields, including material science (Errahmany et al., 2020).
Enzymatic Activity Enhancement
- Some quinazolinone derivatives have been investigated for their ability to enhance enzymatic activities. This suggests their potential application in biochemical research and the development of enzyme-based assays or treatments (Abass, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O2S/c1-9(2)25-16-8-15(12(20)7-13(16)21)23-17(24)11-6-10(19)4-5-14(11)22-18(23)26-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJNKURAOOCGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

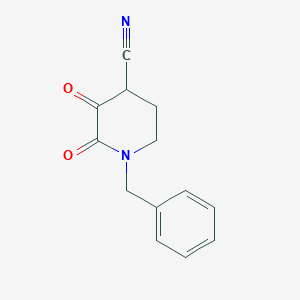

![N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2564362.png)
![N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide](/img/structure/B2564363.png)
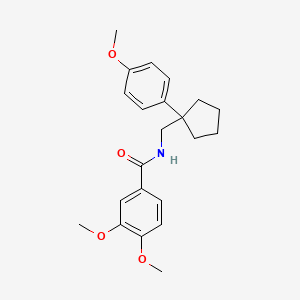
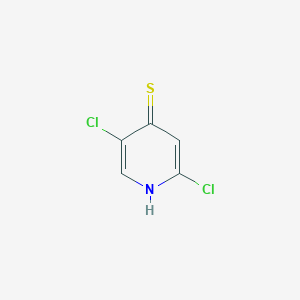
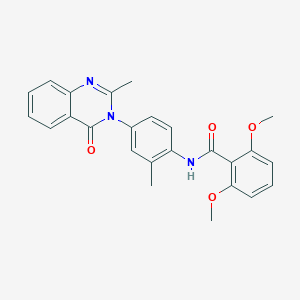
![2-(2-methoxyethoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)isonicotinamide](/img/structure/B2564368.png)

![5,7-dimethyl-3-(4-methylphenyl)-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2564374.png)
![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2564376.png)
![2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2564377.png)

